molecular formula C21H26N2O2 B4435556 N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide

N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4435556
M. Wt: 338.4 g/mol
InChI Key: CWOXFLIEIKARDT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide, also known as ER-319, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide is believed to exert its neuroprotective effects through its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in synaptic plasticity and learning and memory processes. By modulating NMDA receptor activity, N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It can reduce oxidative stress, inflammation, and apoptosis in neuronal cells. It can also improve mitochondrial function and increase the production of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through column chromatography. It has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has some limitations, including its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. Additionally, future research could focus on developing more potent and selective NMDA receptor modulators based on the structure of N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(1-piperidinylmethyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-12-10-19(11-13-20)22-21(24)18-8-6-17(7-9-18)16-23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXFLIEIKARDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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